

# physical and chemical properties of Macrolactin X

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# Macrolactin X: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Macrolactin X**, a novel polyketide macrolide antibiotic, has demonstrated significant potential as a lead compound in the development of new antibacterial agents. This document provides an in-depth technical overview of the physical, chemical, and biological properties of **Macrolactin X**. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an elucidation of its mechanism of action against susceptible bacteria. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

### **Physicochemical Properties**

**Macrolactin X** is a 24-membered lactone ring compound isolated from marine-derived Bacillus subtilis. Its chemical structure and properties have been characterized using a variety of spectroscopic and analytical techniques.

#### Structural and Physical Characteristics



A summary of the key physical and chemical properties of **Macrolactin X** is presented in Table 1. Notably, a distinguishing feature of **Macrolactin X** is the presence of a methoxyl group at the C-15 position, whereas other macrolactins typically possess a hydroxyl group at this location[1]. This structural variation is believed to contribute significantly to its enhanced antibacterial efficacy[2].

Property	Value	Reference
Appearance	White powder	[3]
Molecular Formula	C25H36O5	[2][3]
Molecular Weight	416.55 g/mol	Calculated
UV Absorption (λmax)	228 nm, 262 nm (in Methanol)	[2]
Optical Rotation	$[\alpha]^{25}$ _D_ = -93.90° (c 0.1, MeOH)	[3]
Melting Point	Not reported	
Solubility	Macrolides are generally poorly soluble in aqueous solutions but dissolve in more polar organic solvents. Specific solubility data for Macrolactin X is not currently available.	[4]

Table 1: Physical and Chemical Properties of Macrolactin X

#### **Spectral Data**

The structural elucidation of **Macrolactin X** was achieved through extensive NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data, recorded in CDCl<sub>3</sub>, are summarized in Table 2.



Position	δ_C (ppm)	δ_H (ppm, J in Hz)
1	166.5	
2	118.2	5.89 (d, 11.6)
3	143.0	7.31 (dd, 11.6, 10.5)
4	130.0	6.53 (dd, 15.2, 10.5)
5	139.6	5.71 (dd, 15.2, 7.8)
6	39.1	2.41 (m)
7	80.4	4.25 (m)
8	135.8	5.75 (dd, 15.1, 8.5)
9	125.1	6.55 (dd, 15.1, 10.2)
10	130.0	6.11 (t, 10.2)
11	128.3	5.53 (dd, 10.2, 9.0)
12	35.4	2.51 (m), 2.31 (m)
13	69.4	3.86 (m)
14	42.8	1.59 (m)
15	71.2	4.31 (m)
16	135.5	5.55 (dd, 15.2, 7.5)
17	129.9	6.17 (dd, 15.2, 10.5)
18	133.3	6.06 (dd, 14.5, 10.5)
19	130.1	5.65 (m)
20	32.0	2.19 (m), 2.11 (m)
21	24.8	1.49 (m)
22	35.1	1.69 (m), 1.64 (m)
23	71.4	5.01 (m)



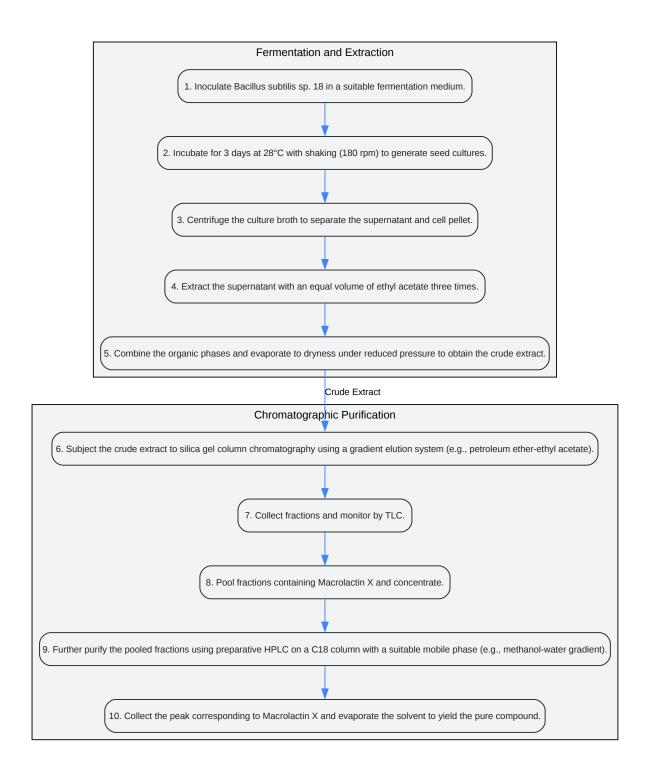
24	19.1	1.28 (d, 6.3)
15-OCH₃	56.4	3.27 (s)

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for Macrolactin X in CDCl<sub>3</sub>.[2][3]

# Experimental Protocols Isolation and Purification of Macrolactin X from Bacillus subtilis

The following protocol outlines a general method for the isolation and purification of macrolactins from Bacillus subtilis culture, adapted for **Macrolactin X**.





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Figure 1: Workflow for the Isolation and Purification of Macrolactin X.



#### **NMR Spectroscopic Analysis**

The following is a general protocol for the NMR analysis of polyketide natural products, applicable to **Macrolactin X**.

- Sample Preparation:
  - Dissolve approximately 1-5 mg of purified Macrolactin X in 0.5 mL of deuterated chloroform (CDCl₃).
  - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
  - Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  - For <sup>1</sup>H NMR, typical parameters include a spectral width of 12-16 ppm, 32-64 scans, and a relaxation delay of 1-2 seconds.
  - For <sup>13</sup>C NMR, a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds are typically used.
  - 2D NMR experiments (COSY, HSQC, HMBC) should be run with standard parameter sets, optimizing for the expected coupling constants and concentration of the sample.
- Data Processing and Analysis:
  - Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the residual solvent peak (CDCI₃: δ\_H 7.26 ppm, δ\_C 77.16 ppm).
  - Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.



• Assign the <sup>1</sup>H and <sup>13</sup>C signals with the aid of 2D NMR data.

#### **Biological Activity and Mechanism of Action**

**Macrolactin X** exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. Its mechanism of action involves the disruption of fundamental cellular processes.

#### **Antibacterial Spectrum**

**Macrolactin X** has demonstrated significant inhibitory effects against a range of bacteria. The minimum inhibitory concentrations (MICs) against various strains are summarized in Table 3.

Bacterial Strain	MIC (μg/mL)
Enterococcus faecalis	3
Staphylococcus aureus	6
Bacillus subtilis	6
Escherichia coli	12
Vibrio traumaticus	6
Vibrio parahaemolyticus	6

Table 3: Minimum Inhibitory Concentrations (MIC) of Macrolactin X against various bacteria.[2]

## Mechanism of Action: Disruption of Bacterial Cell Membrane and Energy Metabolism

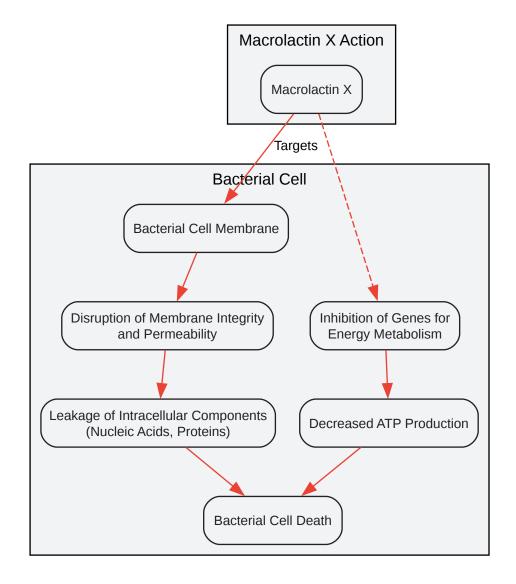
The primary antibacterial mechanism of **Macrolactin X** is the disruption of the bacterial cell membrane's integrity and the inhibition of genes associated with energy metabolism[2][3]. This dual action leads to a cascade of events culminating in bacterial cell death.

The proposed mechanism of action is as follows:

• Membrane Potential Disruption: **Macrolactin X** induces a rapid depolarization of the bacterial cell membrane, leading to a decrease in the membrane potential[5].



- Increased Membrane Permeability: The compromised membrane integrity results in the leakage of intracellular components, such as nucleic acids and proteins[2].
- Inhibition of Energy Metabolism: **Macrolactin X** inhibits the expression of key genes involved in bacterial energy metabolism, thereby disrupting the production of ATP[2].
- Cell Death: The combination of membrane damage and energy depletion leads to the cessation of essential cellular functions and ultimately, bacterial cell death.



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Figure 2: Proposed Antibacterial Mechanism of Action of Macrolactin X.



#### Conclusion

**Macrolactin X** is a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action. Its ability to disrupt the bacterial cell membrane and inhibit energy metabolism makes it an attractive candidate for further drug development, particularly in the face of rising antibiotic resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the study and potential therapeutic application of this novel macrolide. Further investigation into its solubility, formulation, and in vivo efficacy is warranted.

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